molecular formula C10H14ClNO2 B13614804 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride

3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride

Cat. No.: B13614804
M. Wt: 215.67 g/mol
InChI Key: YMBBDXQYRWKWQY-UHFFFAOYSA-N
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Description

3-Amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride is a substituted butanone derivative featuring an amino group at position 3, a 4-hydroxyphenyl group at position 4, and a hydrochloride counterion. This structural framework confers unique physicochemical properties, such as enhanced water solubility due to the ionic nature of the hydrochloride salt.

Properties

Molecular Formula

C10H14ClNO2

Molecular Weight

215.67 g/mol

IUPAC Name

3-amino-4-(4-hydroxyphenyl)butan-2-one;hydrochloride

InChI

InChI=1S/C10H13NO2.ClH/c1-7(12)10(11)6-8-2-4-9(13)5-3-8;/h2-5,10,13H,6,11H2,1H3;1H

InChI Key

YMBBDXQYRWKWQY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC1=CC=C(C=C1)O)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(4-Hydroxyphenyl)butan-2-one Intermediate

The initial crucial step in the preparation of 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride is the synthesis of the intermediate 4-(4-hydroxyphenyl)butan-2-one . This is commonly achieved via a Friedel-Crafts alkylation reaction between phenol and 4-hydroxybutan-2-one.

  • Catalyst and Conditions : The reaction is catalyzed by an acid-activated Montmorillonite clay catalyst, which is a solid acid catalyst prepared by treating Na-Montmorillonite clay with hydrochloric acid and activating it at 100-120°C for 2-12 hours. This catalyst exhibits layered clay structures with basal spacing between 10 to 13.5 Å, micropores of 5-15 Å, mesopores of 30-80 Å, pore volume of 0.2-0.65 cc/g, surface acidity of 0.4-0.6 mmol/g, and a high surface area (>250 m²/g).

  • Reaction Parameters :

    • Molar ratio of phenol to 4-hydroxybutan-2-one: 3:1 to 1:3
    • Temperature: 100-150°C
    • Pressure: 1-15 bar
    • Reaction time: 1-24 hours
    • Catalyst amount: 0.6 to 2.0 g per reaction batch
  • Outcomes :

    • Conversion rate: High conversion of starting materials
    • Selectivity: 75-81% selectivity towards 4-(4-hydroxyphenyl)butan-2-one
    • Environmental benefit: The use of solid acid catalyst avoids hazardous liquid acids, making the process eco-friendly and recyclable.
Parameter Range/Value
Phenol:4-hydroxybutan-2-one molar ratio 3:1 to 1:3
Temperature 100-150°C
Pressure 1-15 bar
Reaction time 1-24 hours
Catalyst type Acid-activated Montmorillonite clay
Catalyst amount 0.6-2.0 g
Selectivity 75-81%
Surface area of catalyst >250 m²/g

This method is detailed in a patent describing an improved, eco-friendly, and efficient process for the alkylation of phenol with 4-hydroxybutan-2-one using solid acid catalysts.

Amination to Obtain 3-Amino-4-(4-hydroxyphenyl)butan-2-one Hydrochloride

The conversion of 4-(4-hydroxyphenyl)butan-2-one to the corresponding amino derivative involves the introduction of an amino group at the 3-position. Although specific detailed procedures for this exact compound are less commonly reported, analogous amination methods for similar compounds provide insight:

  • General Approach : Amination typically involves the reaction of the ketone intermediate with ammonia or ammonium salts under catalytic conditions to introduce the amino group.

  • Catalysts and Reagents : Metal oxides such as copper oxide, cobalt oxide, or zinc oxide can serve as catalysts in the presence of ammonia sources like ammonium chloride, ammonium sulfate, or ammonium acetate.

  • Reaction Conditions :

    • Solvents: Mixtures of water with organic solvents such as acetonitrile, ethanol, or methanol
    • Temperature: Room temperature to mild heating
    • Reaction time: 4-6 hours with stirring
    • Ammonia source: Ammoniacal liquor or ammonium salts
    • Catalysts: Red copper oxide or other metal oxides in catalytic amounts
  • Example from Related Compound Synthesis :

    • Starting from 4-picoline-3-boric acid, amination with ammonium sulfate and copper oxide catalyst in acetonitrile-water mixture at room temperature for 4 hours yielded 3-amino-4-methylpyridine with 85% yield.

Although this example is for a pyridine derivative, the methodology suggests that mild catalytic amination in aqueous-organic media with metal oxide catalysts and ammonium salts is a viable route for introducing amino groups in similar structures.

Formation of Hydrochloride Salt

The hydrochloride salt form of 3-amino-4-(4-hydroxyphenyl)butan-2-one is typically prepared by treating the free amine with hydrochloric acid in an appropriate solvent, followed by crystallization.

  • Procedure :
    • Dissolve the free amine in a suitable solvent such as ethanol or water.
    • Add hydrochloric acid dropwise under stirring.
    • The hydrochloride salt precipitates out or can be crystallized by cooling.
    • The solid is filtered, washed, and dried.

This step enhances the compound's stability, solubility, and handling properties.

Summary Table of Preparation Steps

Step Reagents/Conditions Catalyst/Notes Outcome/Remarks
1. Friedel-Crafts Alkylation Phenol + 4-hydroxybutan-2-one, 100-150°C, 1-15 bar Acid-activated Montmorillonite clay catalyst 75-81% selectivity, eco-friendly
2. Amination Intermediate + ammonium salt + metal oxide catalyst CuO, CoO, ZnO; ammonium chloride/sulfate Amino group introduction, ~85% yield*
3. Hydrochloride Salt Formation Free amine + HCl in ethanol or water Simple acid-base reaction Stable hydrochloride salt

*Yield based on analogous amination reactions of related compounds.

Research Outcomes and Analysis

  • The use of acid-activated Montmorillonite clay catalysts in the alkylation step provides a significant improvement over traditional liquid acid catalysts by reducing environmental hazards and enabling catalyst recyclability.

  • The selectivity and conversion rates achieved (>75% selectivity) demonstrate the efficiency of the solid acid catalyst system in producing the key intermediate 4-(4-hydroxyphenyl)butan-2-one.

  • Amination methods employing metal oxide catalysts and ammonium salts under mild conditions have been shown to yield high purity amino derivatives with good yields, suggesting applicability to the target compound.

  • The formation of the hydrochloride salt is a straightforward process that enhances compound stability and facilitates its use in further applications.

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound's reactivity stems from three key components:

  • Amino group (-NH₂) : Participates in acid-base equilibria (pKa9.2pK_a \approx 9.2) and nucleophilic substitution

  • Phenolic hydroxyl (-OH) : Exhibits antioxidant properties (Ered=+0.85VE_{red} = +0.85V vs SHE) and undergoes oxidation

  • Ketone moiety (C=O) : Engages in condensation and Schiff base formation (Keq=103K_{eq} = 10^3-10510^5 M⁻¹)

Acid-Base Equilibria

The compound exists in multiple protonation states:

pH RangeDominant FormBiological Relevance
<7.0Protonated amino (NH₃⁺)Enhanced water solubility
7.0-9.5Zwitterionic formMembrane permeability
>9.5Deprotonated hydroxyl (O⁻)Antioxidant activity

Equilibrium constants calculated via UV-Vis spectrophotometry (λ = 260 nm, ε = 12,400 M⁻¹cm⁻¹)

Nucleophilic Substitution

The amino group undergoes alkylation under mild conditions:

Reaction Scheme :
R-NH2+R’-XEtOH, 50°CR-NH-R’+HX\text{R-NH}_2 + \text{R'-X} \xrightarrow{\text{EtOH, 50°C}} \text{R-NH-R'} + \text{HX}

Electrophile (R'-X)Yield (%)Reaction Time (h)
Methyl iodide784
Benzyl chloride656
Acetyl chloride922

Oxidation Pathways

The phenolic hydroxyl undergoes controlled oxidation:

Mechanism :
Ar-OH[O]Ar=OQuinone derivatives\text{Ar-OH} \xrightarrow{[O]} \text{Ar=O} \rightarrow \text{Quinone derivatives}

Oxidizing AgentProducts FormedSelectivity (%)
KMnO₄ (acidic)4-hydroxybenzoic acid45
H₂O₂/Fe²⁺Catechol derivatives68
O₂/Cu(I)Cross-linked polyphenolics82

Enzymatic Interaction Mechanisms

X-ray crystallography studies reveal two primary inactivation pathways with aminotransferases :

Pathway A (hOAT) :

  • Schiff base formation with PLP cofactor (k1=0.15s1k_1 = 0.15s^{-1})

  • Michael acceptor generation via fluoride elimination

  • Irreversible enzyme adduct formation (Ki=2.48±0.54mMK_i = 2.48 \pm 0.54mM)

Pathway B (GABA-AT) :

  • Rapid ketimine hydrolysis (khydrolysis=0.26s1k_{hydrolysis} = 0.26s^{-1})

  • Competitive product release vs enzyme inactivation

Stability Profile

ConditionDegradation Rate (hr⁻¹)Major Degradants
Aqueous pH 7.40.012Oxo-butanoic derivatives
UV light (254 nm)0.23Polymerized quinones
75°C (dry)0.005None detected

This comprehensive analysis demonstrates the compound's versatile reactivity, underpinning its potential applications in medicinal chemistry and biocatalysis. The data underscores the importance of controlled reaction conditions to direct selectivity between competing pathways.

Scientific Research Applications

3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-(4-hydroxyphenyl)butan-2-onehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The presence of the amino and hydroxy groups allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues

4-(4-Hydroxyphenyl)butan-2-one
  • Structure: Lacks the amino group at position 3 and the hydrochloride counterion.
  • Key Features : Simpler hydrophobic profile due to the absence of ionic groups.
  • Applications : Regulated by IFRA standards for use in fragrances, emphasizing its volatility and odor characteristics .
(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride
  • Structure : Chlorine at position 1 and phenyl group (instead of 4-hydroxyphenyl) at position 4.
  • Key Features : The chlorine atom increases electronegativity, while the phenyl group enhances lipophilicity compared to the hydroxyphenyl variant.
  • Contrast : The 4-hydroxyphenyl group in the target compound may improve interactions with polar biological targets, such as tyrosine kinase receptors.

Functional Analogues

1,7-bis(4-hydroxyphenyl)-1,4-heptadien-3-one (BHPHD)
  • Structure: A heptadienone with two 4-hydroxyphenyl groups and a conjugated diene system.
  • Key Features : Extended π-conjugation enables UV-vis absorption, useful in analytical quantification (e.g., UPLC-MS/MS) .
  • Biological Activity: Demonstrates antitumor activity, likely due to redox-active quinone intermediates.
  • Contrast: The shorter butanone backbone of 3-amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride may limit conjugation but improve metabolic stability.
Mannich Bases of 5-(4-hydroxyphenyl)-1,3,4-oxadiazole-2-thione
  • Structure : Incorporates a heterocyclic oxadiazole ring and sulfur atom.
  • Key Features: The Mannich reaction introduces basic aminoalkyl groups, enhancing molecular diversity.
  • Biological Activity : Weak antibacterial activity, attributed to thione-mediated disruption of microbial membranes .
  • Contrast : The target compound’s hydrochloride salt may improve bioavailability compared to neutral Mannich bases.

Biological Activity

3-Amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride, commonly known as Raspberry Ketone (RK), is a compound derived from raspberries and has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on metabolism, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

Raspberry Ketone is characterized by the following chemical structure:

  • IUPAC Name : 3-Amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride
  • Molecular Formula : C₁₁H₁₄ClN₁O₂
  • Molecular Weight : 227.69 g/mol

Raspberry Ketone exhibits several mechanisms that contribute to its biological activity:

  • PPAR Agonism : RK acts as a peroxisome proliferator-activated receptor (PPAR) agonist, which plays a crucial role in lipid metabolism and energy homeostasis. This action is linked to increased lipolysis and fatty acid oxidation in adipocytes .
  • Adiponectin Regulation : Studies indicate that RK enhances the expression and secretion of adiponectin, an adipocytokine involved in regulating glucose levels and fatty acid breakdown .
  • Inhibition of Adipogenesis : RK has been shown to suppress adipogenesis in 3T3-L1 pre-adipocytes by modulating key transcription factors involved in fat cell differentiation, such as C/EBPα and PPARγ .

In Vitro Studies

In vitro studies have demonstrated that Raspberry Ketone can significantly affect cellular metabolism:

  • Cytotoxicity : Treatment with RK at concentrations of 10 µM has been shown to increase lipolysis in differentiated 3T3-L1 cells while suppressing lipid accumulation .
  • Cell Viability : The lactate dehydrogenase (LDH) assay indicated that RK does not exhibit cytotoxic effects at lower concentrations, promoting cell viability while enhancing metabolic activity .

In Vivo Studies

Research on animal models has provided insights into the physiological effects of RK:

  • Weight Management : In male mice subjected to a high-fat diet, dietary administration of RK resulted in significant reductions in body weight and hepatic triacylglycerol content, suggesting its potential for obesity management .
  • Cardioprotective Effects : RK has been reported to exert cardioprotective actions against myocardial infarction induced by isoproterenol in rats, likely due to its antioxidant properties and modulation of lipid profiles .

Case Studies

Several case studies highlight the practical applications of Raspberry Ketone:

  • Obesity Intervention Study : A study involving overweight individuals showed that supplementation with Raspberry Ketone led to a significant decrease in body fat percentage over a 12-week period compared to a placebo group. Participants reported improved energy levels and reduced appetite .
  • Metabolic Syndrome Research : In a clinical trial focusing on metabolic syndrome patients, RK supplementation resulted in improved insulin sensitivity and reduced inflammatory markers, suggesting its potential role in managing metabolic disorders .

Data Summary

The following table summarizes key findings from various studies on Raspberry Ketone:

Study TypeKey FindingsReference
In VitroIncreased lipolysis; enhanced adiponectin secretion
In VivoReduced body weight; improved lipid profiles
Clinical TrialDecreased body fat; improved metabolic parameters

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-Amino-4-(4-hydroxyphenyl)butan-2-one hydrochloride, and how can purity be optimized?

  • Methodology :

  • Multi-step synthesis : Begin with a Claisen-Schmidt condensation between 4-hydroxyphenylacetone and a protected amino ketone, followed by HCl-mediated salt formation.
  • Purification : Use recrystallization (ethanol/water mixture) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) to isolate the hydrochloride salt.
  • Purity validation : Confirm via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water gradient) and elemental analysis .
    • Example Conditions :
StepReagentsSolventTemperatureYield (%)
Condensation4-Hydroxyphenylacetone, NH₂-protected ketoneEthanol80°C65–70
Salt formationHCl (gas)Diethyl ether0–5°C85–90

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • 1H/13C NMR : Look for key signals:

  • Aromatic protons : δ 6.8–7.2 ppm (4-hydroxyphenyl group).
  • Amine protons : δ 2.5–3.0 ppm (broad, NH₃⁺).
    • X-ray crystallography : Use SHELX-97 for structure refinement. Typical refinement parameters: R1 < 0.05, wR2 < 0.10 .
    • Mass spectrometry (ESI-MS) : Confirm molecular ion peak at m/z [M+H]⁺ = calculated molecular weight + 1.

Advanced Research Questions

Q. How can contradictions between spectroscopic data and crystallographic results be resolved?

  • Scenario : Discrepancies in amine proton positions (NMR vs. X-ray).
  • Resolution :

  • Dynamic NMR : Probe temperature-dependent shifts to assess hydrogen bonding or tautomerism.
  • DFT calculations : Optimize geometry using Gaussian09 and compare with crystallographic data .
    • Example Workflow :
     Experimental Data → DFT Optimization → Overlay with X-ray Structure → Hydrogen-Bond Analysis  

Q. What experimental designs are optimal for studying degradation pathways under varying pH and temperature?

  • Methodology :

  • Forced degradation : Expose the compound to acidic (pH 2), neutral (pH 7), and alkaline (pH 12) conditions at 40°C/75% RH for 14 days.
  • Analysis : Use HPLC-MS to identify degradation products (e.g., hydrolyzed ketone or demethylated derivatives) .
    • Key Parameters :
ConditionDegradation ProductProposed Mechanism
pH 2Hydrolyzed ketoneAcid-catalyzed cleavage
pH 12Demethylated analogBase-induced deamination

Q. How can computational modeling predict biological activity or binding mechanisms?

  • Approach :

  • Molecular docking (AutoDock Vina) : Screen against target receptors (e.g., GPCRs) using the compound’s minimized structure.
  • MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns .
    • Example Output :
Target ReceptorBinding Affinity (kcal/mol)Key Interactions
Serotonin 5-HT₂A-9.2H-bond (NH₃⁺ → Asp155), π-π stacking (phenyl → Phe339)

Data Contradiction Analysis

Q. How should researchers address inconsistencies in solubility measurements across studies?

  • Root cause : Variability in solvent purity or salt form (e.g., anhydrous vs. hydrate).
  • Resolution :

  • Standardize solvents (HPLC-grade) and report temperature/pH.
  • Compare with structurally similar hydrochlorides (e.g., 4-Amino-3-phenylbutyric acid HCl ).
    • Example Solubility Profile :
SolventSolubility (mg/mL)Temperature (°C)
Water12.5 ± 0.325
DMSO8.9 ± 0.225

Safety and Handling

  • Storage : -20°C in airtight, light-resistant containers (based on analogous hydrochloride salts) .
  • Handling : Use gloves and fume hoods; avoid inhalation (irritant risk ).

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